molecular formula C11H17N2O4PS B167003 Amiprofos-methyl CAS No. 36001-88-4

Amiprofos-methyl

Cat. No. B167003
CAS RN: 36001-88-4
M. Wt: 304.3 g/mol
InChI Key: VHEWQRWLIDWRMR-UHFFFAOYSA-N
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Description

Amiprofos-methyl (AMP) is a chromosome doubling agent that can also act as a herbicide . It is an effective treatment option for relapsing–remitting multiple sclerosis (MS), but its therapeutic mechanism of action has not been fully elucidated . It is also known by other names such as Amiprophos methyl, Amiprofos methyl, and Tokunol M .


Synthesis Analysis

A series of phosphoramidate and phosphorothioamidate compounds based on the lead antitubulin herbicidal agents amiprophos methyl (APM) and butamifos were synthesized and evaluated for antimalarial activity .


Molecular Structure Analysis

The molecular formula of Amiprofos-methyl is C11H17N2O4PS. Its average mass is 304.302 Da and its monoisotopic mass is 304.064667 Da .


Physical And Chemical Properties Analysis

Amiprofos-methyl is a solid compound with a characteristic odor . It has a density of 1.3±0.1 g/cm3, a boiling point of 389.9±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 77.6±0.3 cm3 and its molar volume is 238.6±3.0 cm3 .

Scientific Research Applications

Herbicide Efficacy

Amiprofos-methyl is primarily known as a phosphoric amide herbicide . It’s used to control weed growth by inhibiting microtubule polymerization in plant cells, which is essential for cell division and growth. This compound has been shown to decrease root and shoot length in barley (H. vulgare) and inhibit tubulin polymerization in Rosa species .

Antiparasitic Activity

Research has demonstrated that Amiprofos-methyl can inhibit the growth of Plasmodium falciparum , the parasite responsible for malaria . It achieves this by preventing microtubule polymerization in the trophozoites, which is a critical stage in the parasite’s life cycle.

Mitochondrial Function Studies

Amiprofos-methyl has been used to study mitochondrial functions , particularly in relation to calcium dynamics . It inhibits calcium accumulation in corn mitochondria and can induce calcium efflux from rat liver mitochondria, which is significant for understanding energy metabolism and signaling pathways in cells .

Chromosome Doubling Agent

In plant biology, Amiprofos-methyl serves as a chromosome doubling agent . This application is crucial for creating polyploid plants, which can have desirable traits such as increased size, vigor, or fertility.

Microtubule Dynamics Research

The compound’s ability to inhibit microtubule polymerization without affecting animal cells makes it a valuable tool for microtubule dynamics research . It helps in understanding the differences between plant and animal microtubules and their respective roles in cellular processes.

Development of Herbicide-Resistant Crops

Amiprofos-methyl has been instrumental in the development of herbicide-resistant crops . By inserting a human gene that detoxifies xenobiotics like Amiprofos-methyl, scientists have been able to create crops that can withstand herbicidal treatment, allowing for better weed management in agriculture.

Neutrophil Biology

Although not a direct application, Amiprofos-methyl’s role in cell biology can extend to studies on neutrophil biology . Neutrophils are a type of white blood cell that uses microtubule-mediated processes for defense mechanisms like phagocytosis and degranulation.

Antitubulin Effects Specificity Studies

Amiprofos-methyl’s specificity for plant tubulin over animal tubulin provides a unique opportunity for antitubulin effects specificity studies . This can lead to the development of more targeted herbicides that minimize the impact on non-target species.

Mechanism of Action

Amiprofos-methyl, also known as Amiprofos methyl or APM, is a phosphoric amide herbicide . This compound has a significant impact on plant growth and development, and its mechanism of action is multifaceted, involving several biochemical pathways and processes.

Target of Action

The primary target of Amiprofos-methyl is the tubulin in plants . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

Amiprofos-methyl acts by inhibiting the polymerization of tubulin , thereby disrupting the formation of microtubules . This inhibition is dose-dependent and reversible . It’s important to note that the anti-tubulin effects of Amiprofos-methyl are specific to plants, as it has no effect on bovine brain tubulin polymerization .

Biochemical Pathways

By inhibiting tubulin polymerization, Amiprofos-methyl disrupts the normal functioning of the cytoskeleton, which in turn affects various cellular processes. For instance, it can decrease root and shoot length in barley (H. vulgare) and inhibit calcium accumulation in corn mitochondria . It also induces a 3-fold increase in the rate of calcium efflux from rat liver mitochondria .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties can influence the compound’s bioavailability and its overall effectiveness as a herbicide.

Result of Action

The inhibition of tubulin polymerization by Amiprofos-methyl leads to a disruption in cell division and growth, resulting in decreased root and shoot length in plants . It also affects calcium dynamics within cells, which can have various downstream effects on cellular processes .

Safety and Hazards

Amiprofos-methyl should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Future Directions

While Amiprofos-methyl has been studied for its herbicidal properties and its potential use in the treatment of multiple sclerosis, there is still much to learn about this compound. Future research could focus on further elucidating its mechanism of action, exploring its potential uses in other medical conditions, and developing safer and more effective methods of synthesis .

properties

IUPAC Name

N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEWQRWLIDWRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041600
Record name Amiprofos-methyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiprofos-methyl

CAS RN

36001-88-4
Record name Amiprophos-methyl
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Record name Amiprofos-methyl [ISO]
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Record name Amiprofos-methyl
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Record name Amiprofos-methyl
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Record name O-methyl O-(4-methyl-2-nitrophenyl) isopropylthiophosphoramidate
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Record name AMIPROFOS-METHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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